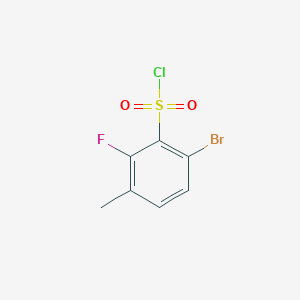

![molecular formula C15H14N2O2S2 B2502455 1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea CAS No. 2097859-66-8](/img/structure/B2502455.png)

1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea" is a urea derivative that incorporates furan and thiophene moieties. These heterocyclic components are known for their significance in medicinal chemistry due to their biological activities. The furan ring, in particular, is a crucial fragment in various pharmacologically active compounds, and thiophene derivatives have been widely explored for their electrochemical properties .

Synthesis Analysis

The synthesis of urea derivatives typically involves the coupling of an isocyanate group with an amine. In the context of the provided papers, although the exact synthesis of the compound is not described, a related compound, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, was synthesized by coupling furfural with urea . This suggests that a similar approach could be employed for the synthesis of "this compound," potentially involving the initial formation of a furan-2-ylmethyl intermediate that could be further modified to introduce the thiophene groups.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. The furan and thiophene rings are likely to influence the electronic distribution and conformation of the molecule, which can affect its interaction with biological targets or its electrochemical properties. The exact molecular structure analysis would require techniques such as NMR, FTIR, or GC-MS, as used in the characterization of the related compound .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including hydrogen bonding due to the presence of amine groups. The furan and thiophene rings can undergo electrophilic substitution reactions, which are useful in further functionalizing the compound. The electrochemical polymerization of a related compound, 2-(thiophen-2-yl)furan, indicates that such thiophene-furan derivatives can be polymerized to enhance their capacitance properties, which could be relevant for the development of materials for supercapacitor applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be influenced by its molecular structure. The presence of heteroatoms in furan and thiophene rings contributes to the compound's polarity, solubility, and potential for forming hydrogen bonds. The related compound's bioactivity against various pathogens, except Bacillus subtilis, suggests that the compound may also exhibit broad-spectrum antimicrobial activity . The electrochemical properties of the thiophene-furan derivative, such as specific capacitance and cycling stability, are enhanced in certain electrolytes, which could be an important consideration for the compound's application in energy storage devices .

Scientific Research Applications

Synthesis and Chemical Reactions

Furan and thiophene derivatives are pivotal in synthesizing novel organic compounds. For instance, Abdelrazek et al. (2010) explored the dimerization reactions of furan- and thiophen-2-yl derivatives, leading to the formation of complex pyridine and naphthyridine derivatives with potential applications in materials science and pharmaceuticals (Abdelrazek et al., 2010). Similarly, Baichurin et al. (2019) reported on the synthesis of geminally activated nitro dienes from furan- and thiophen-2-yl derivatives, highlighting their utility in organic synthesis and the development of novel materials (Baichurin et al., 2019).

Photocatalysis and Material Science

Zhang et al. (2017) demonstrated the use of furan and thiophene derivatives in photocatalysis, leading to the formation of highly functionalized polyheterocyclic compounds. This process is significant for the development of advanced materials and chemical sensors (Zhang et al., 2017).

Dye-Sensitized Solar Cells

In the field of renewable energy, Kim et al. (2011) investigated phenothiazine derivatives with furan and thiophene linkers in dye-sensitized solar cells. Their research showed that the incorporation of these heterocycles can significantly enhance the solar energy-to-electricity conversion efficiency, illustrating the potential of such compounds in improving the performance of photovoltaic devices (Kim et al., 2011).

Synthetic Methodologies

Furan and thiophene motifs are also central to novel synthetic methodologies. Sayahi et al. (2015) developed a multi-component synthesis approach for highly functionalized bifurans and thiophen-2-yl furans, showcasing the versatility of these heterocycles in constructing complex organic frameworks (Sayahi et al., 2015).

Aromatic Substitution Reactions

Amin and Taylor (1978) explored the electrophilic aromatic reactivities of benzo[b]furan and benzo[b]thiophen derivatives, providing insights into the reactivity patterns of these heterocycles and their utility in organic synthesis (Amin & Taylor, 1978).

Mechanism of Action

Target of Action

The primary targets of the compound “1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea” are currently unknown. This compound is a derivative of thiophene, which is known to have a variety of biological effects . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets and can induce a range of biological responses .

Result of Action

Thiophene derivatives are known to have a variety of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of thiophene derivatives .

Future Directions

properties

IUPAC Name |

1-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S2/c18-15(17-14-6-3-9-21-14)16-10-11(12-4-1-7-19-12)13-5-2-8-20-13/h1-9,11H,10H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJZNLDLTXDEBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)NC2=CC=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2502372.png)

![2,2,2-Trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide](/img/structure/B2502373.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2502376.png)

![5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride](/img/structure/B2502378.png)

![1-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-phenylurea](/img/structure/B2502379.png)

![2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2502384.png)

![5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2502386.png)

![N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2502388.png)

![5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502390.png)

![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/no-structure.png)